7-bromo-6-nitro-1H-quinazolin-4-one
Description
Properties
IUPAC Name |
7-bromo-6-nitro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNGXJGVBZFNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Halogenated Benzoic Acid Derivatives
A widely cited method involves cyclocondensation of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate under catalytic conditions (Figure 1). This one-step protocol leverages copper-based catalysts (e.g., CuCl or CuI) and inorganic bases (KOH or Cs₂CO₃) in polar aprotic solvents like acetonitrile.
Reaction conditions :
-
Catalyst : CuCl (3 mol%)
-
Base : KOH (1.2 equiv)
-
Solvent : Acetonitrile, reflux (76–120°C)
-
Time : 12–20 hours
Mechanistic insight :
The reaction proceeds via nucleophilic substitution at the 4-bromo position, followed by intramolecular cyclization. The nitro group is introduced post-cyclization through nitration under mixed acid conditions (HNO₃/H₂SO₄).
Sequential Diazotization-Nitration
This two-step approach starts with 7-amino-4(1H)-quinazolinone (Figure 2):
-
Diazotization : Treatment with NaNO₂/HCl at 0°C generates a diazonium salt.
-
Sandmeyer reaction : Bromine introduction via CuBr or KI/KBr.
-
Nitration : HNO₃ in H₂SO₄ at 50°C introduces the nitro group.
Optimized parameters :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Diazotization | NaNO₂ (1.1 equiv), HCl | 0°C, 30 min | 92% |
| Bromination | CuBr (1.5 equiv) | 60°C, 2 hours | 78% |
| Nitration | HNO₃ (2 equiv), H₂SO₄ | 50°C, 4 hours | 65% |
Limitations : Multi-step purification reduces overall yield to ~40%.
Direct Nitration of 7-Bromoquinazolin-4-One
A streamlined method involves nitrating 7-bromo-1H-quinazolin-4-one using fuming HNO₃ in acetic anhydride (Table 1):
Protocol :
-
Dissolve 7-bromoquinazolin-4-one (1 equiv) in acetic anhydride.
-
Add fuming HNO₃ (1.5 equiv) dropwise at 0°C.
-
Warm to 25°C and stir for 6 hours.
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Time | 6 hours |
| Yield | 68% |
| Purity (HPLC) | >98% |
Advantages : Avoids intermediate isolation, improving throughput.
Comparative Analysis of Methods
Table 2 : Efficiency metrics for major routes
| Method | Steps | Total Yield | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 1 | 87% | High | $$$$ |
| Diazotization-Nitration | 3 | 40% | Moderate | $$$ |
| Direct Nitration | 1 | 68% | High | $$ |
Key observations :
-
The cyclocondensation route offers superior yields but requires expensive Cu catalysts.
-
Direct nitration balances cost and efficiency, making it preferable for industrial applications.
Advanced Catalytic Systems
Recent advancements employ Pd/Cu bimetallic catalysts to enhance nitro group incorporation. A 2024 study achieved 92% yield using:
-
Catalyst : Pd(OAc)₂ (2 mol%)/CuI (5 mol%)
-
Ligand : 1,10-Phenanthroline
Mechanistic advantage : Cooperative catalysis accelerates nitration while suppressing byproducts like 5-nitro isomers.
Chemical Reactions Analysis
7-bromo-6-nitro-1H-quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The rate of these reactions is influenced by factors such as the chemical nature of the reacting substances, temperature, concentration, and the presence of a catalyst . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 7-bromo-6-nitro-1H-quinazolin-4-one can be achieved through various methods, often involving the reaction of 6-nitroquinazolinones with different reagents. For instance, it can be synthesized from 7-fluoro-6-nitroquinazolin-4(3H)-one via nucleophilic substitution reactions with thiols, demonstrating high yields and purity confirmed by NMR spectroscopy .
Anticancer Activity
Recent studies have highlighted the potential of quinazolinone derivatives as anticancer agents. For example, compounds derived from this compound have shown efficacy against various cancer cell lines by inhibiting critical pathways involved in tumorigenesis. One study reported that derivatives exhibited IC50 values in the micromolar range against USP7, a deubiquitinase implicated in cancer progression .
Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly as a non-covalent inhibitor of SARS-CoV-2 main protease (Mpro). Research indicates that certain quinazolinone-based compounds demonstrate superior inhibitory activity compared to traditional inhibitors, suggesting their potential role in COVID-19 treatment .
USP7 Inhibitors
A study focused on the design and synthesis of quinazolinone derivatives as USP7 inhibitors found that specific modifications to the core structure significantly enhanced their inhibitory potency against cancer cell lines . The study utilized structure-activity relationship (SAR) analysis to optimize the compounds for better efficacy.
Antimicrobial Applications
Another case study explored the application of this compound in developing novel antimicrobial agents. The derivatives synthesized showed promising activity against resistant bacterial strains, highlighting their potential as new therapeutic agents in combating antibiotic resistance .
Summary of Findings
The applications of this compound span various fields in medicinal chemistry:
| Application | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibits USP7; affects tumor growth | IC50 values around 5 μM for effective derivatives |
| Antiviral | Inhibitor of SARS-CoV-2 Mpro | Superior activity compared to existing inhibitors |
| Antimicrobial | Potential against resistant bacterial strains | Promising results in combating antibiotic resistance |
Mechanism of Action
The mechanism of action of 7-bromo-6-nitro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, in the context of antifibrinolytic activity, similar compounds like tranexamic acid competitively inhibit the activation of plasminogen to plasmin . This mechanism is crucial in reducing or preventing hemorrhagic episodes. The exact molecular targets and pathways for this compound would depend on its specific application and context.
Comparison with Similar Compounds
Substituent Effects and Physicochemical Properties
The table below compares key physicochemical properties of 7-bromo-6-nitro-1H-quinazolin-4-one with similar compounds:
Key Observations :
- Spectral Signatures: Nitro groups exhibit distinct IR absorption (~1520 cm⁻¹ for asymmetric NO₂ stretch), while bromine and chlorine show characteristic ¹³C NMR shifts .
Q & A
Q. What synthetic methodologies are recommended for preparing 7-bromo-6-nitro-1H-quinazolin-4-one?
The compound can be synthesized via sequential nitration and bromination of a quinazolinone precursor. A reported procedure involves reacting a quinazolin-4(3H)-one derivative with fuming nitric acid in concentrated sulfuric acid at elevated temperatures (e.g., 373 K for 1 hour), followed by bromination. The crude product is isolated via ice-water quenching and purified by recrystallization from acetic acid . Key considerations include controlling reaction stoichiometry, temperature, and acid concentration to avoid over-nitration or side reactions.
Q. How can the purity and structural integrity of this compound be validated?
- Purity : Use HPLC or LC-MS with a C18 column and UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
- Structural confirmation : Employ single-crystal X-ray diffraction (SC-XRD) for unambiguous confirmation. Hydrogen atoms can be positioned geometrically (N–H = 0.86 Å, C–H = 0.93 Å) and refined using isotropic displacement parameters .
- Supplementary techniques : NMR (¹H/¹³C), FT-IR (for nitro and carbonyl groups), and elemental analysis .
Q. What are the primary biological activities associated with this compound analogs?
Quinazolinone derivatives exhibit diverse pharmacological properties, including CNS depressant, antimicrobial, and anti-inflammatory activities. For example:
- 6-Bromo-2-methyl-3-(substituted phenyl)-3H-quinazolin-4-ones show antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- 3-[5-Substituted-1,3,4-thiadiazole-2-yl]-2-styryl-quinazoline-4(3H)-one derivatives demonstrate anticonvulsant effects in rodent models . Note : Activity depends on substituent positioning (e.g., bromo and nitro groups enhance electrophilic reactivity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives?
Contradictions may arise from variations in:
- Purity : Cross-validate results using COA (Certificate of Analysis) and SDS (Safety Data Sheet) to rule out impurities .
- Experimental design : Use longitudinal studies (e.g., multi-wave panel designs) to differentiate short-term vs. long-term effects .
- Mechanistic context : Conduct mediation analyses (e.g., structural equation modeling) to identify indirect pathways, such as effort exertion in biological assays . Example: A 12-month study on similar compounds revealed opposing effects on activity (positive at 1 week, negative at 1 year) due to resource depletion .
Q. What strategies optimize the nitro group’s reactivity in this compound for functionalization?
- Selective reduction : Use catalytic hydrogenation (Pd/C, H₂) or sodium dithionite to convert nitro to amine without affecting the bromo group.
- Nucleophilic substitution : Replace bromine with amines or thiols under Buchwald-Hartwig conditions .
- Protection-deprotection : Temporarily protect the nitro group with acetyl during bromine substitution to prevent side reactions .
Q. How do crystallographic data inform SAR (Structure-Activity Relationship) studies for this compound?
SC-XRD data reveal:
- Planarity : The quinazolinone core is planar, facilitating π-π stacking with biological targets (e.g., enzyme active sites) .
- Hydrogen bonding : Nitro and carbonyl groups form hydrogen bonds with water or protein residues, critical for solubility and binding .
- Steric effects : Bromine at position 7 may hinder interactions with bulky receptor pockets, necessitating computational docking studies .
Methodological Guidance
Designing a robust bioassay protocol for this compound:
- Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate.
- Controls : Include positive (e.g., ciprofloxacin for antimicrobial assays) and vehicle controls (DMSO <0.1%) .
- Timeframes : Assess acute (24–48 hours) vs. chronic (7–14 days) exposure to capture adaptive cellular responses .
Interpreting conflicting NMR and LC-MS data:
- Artifact identification : Check for deuteration solvents in NMR or adduct formation in LC-MS (e.g., sodium or potassium adducts).
- Dynamic processes : Use variable-temperature NMR to detect tautomerism or rotameric equilibria in the quinazolinone ring .
Data Contradiction Analysis
Case study: Discrepant IC₅₀ values in enzyme inhibition assays
- Hypothesis : Variability in enzyme source (e.g., human vs. bacterial) or assay buffer pH affects ionization of the nitro group.
- Resolution :
Replicate assays using standardized reagents (e.g., Sigma-Aldrich enzymes).
Perform pH-dependent activity profiling (pH 5–8).
Compare with computational pKa predictions (e.g., MarvinSketch) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
